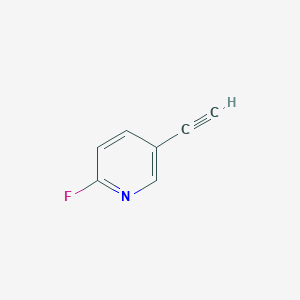

5-Ethynyl-2-fluoropyridine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-ethynyl-2-fluoropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4FN/c1-2-6-3-4-7(8)9-5-6/h1,3-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOBVNAROKVDQSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(C=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70676534 | |

| Record name | 5-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853909-08-7 | |

| Record name | 5-Ethynyl-2-fluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70676534 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-ethynyl-2-fluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Spectroscopic Characterization of 5-Ethynyl-2-fluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the spectroscopic data for 5-ethynyl-2-fluoropyridine, a heterocyclic compound of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to offer not just data, but a foundational understanding of the principles and experimental considerations for its characterization using Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy and Mass Spectrometry (MS).

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring two key functional groups: a fluorine atom at the 2-position and an ethynyl group at the 5-position. The fluorine substitution can significantly modulate the electronic properties and metabolic stability of the pyridine ring, a common scaffold in pharmaceuticals. The ethynyl group offers a versatile handle for further chemical modifications, such as click chemistry or Sonogashira coupling reactions, making it a valuable building block in drug discovery and materials science.

Accurate spectroscopic characterization is paramount to confirm the identity and purity of this compound, and to understand its electronic and structural properties. This guide will delve into the expected ¹H NMR, ¹³C NMR, and Mass Spectrometry data for this compound.

Molecular Structure and Isotopic Information

The structure of this compound is presented below. Its molecular formula is C₇H₄FN, with a monoisotopic mass of approximately 121.03 Da.[1][2]

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms in a molecule.

Experimental Protocol: ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum of a small organic molecule like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid interfering signals from the solvent itself.[3]

-

Instrument Setup: The experiment is typically performed on a 300, 400, or 500 MHz NMR spectrometer.[4]

-

Data Acquisition:

-

A standard one-pulse sequence is used.

-

The spectral width is set to encompass all expected proton signals (typically 0-12 ppm).

-

A sufficient number of scans (e.g., 8-16) are acquired to achieve a good signal-to-noise ratio.

-

The relaxation delay should be set appropriately (e.g., 1-5 seconds) to allow for full relaxation of the protons between scans.

-

-

Data Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data

The predicted ¹H NMR spectral data for this compound is summarized in the table below.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~7.2-7.4 | ddd | J(H3-H4) ≈ 8-9, J(H3-F) ≈ 4-5, J(H3-H6) ≈ 0.5-1 |

| H-4 | ~7.8-8.0 | ddd | J(H4-H3) ≈ 8-9, J(H4-H6) ≈ 2-3, J(H4-F) ≈ 8-9 |

| H-6 | ~8.4-8.6 | d | J(H6-H4) ≈ 2-3 |

| Ethynyl-H | ~3.2-3.5 | s |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Protons (H-3, H-4, H-6): The protons on the pyridine ring are expected to resonate in the aromatic region (7.0-9.0 ppm). The electron-withdrawing nature of the nitrogen atom and the fluorine atom will deshield these protons, shifting them downfield.

-

H-6: This proton is ortho to the nitrogen atom and will be the most deshielded, appearing at the lowest field. It is expected to be a doublet due to coupling with H-4.

-

H-4: This proton is para to the fluorine and meta to the nitrogen. It will be deshielded and is expected to be a doublet of doublets of doublets due to coupling with H-3, H-6, and the fluorine atom.

-

H-3: This proton is meta to the nitrogen and ortho to the fluorine. It will be the most upfield of the aromatic protons and will appear as a doublet of doublets of doublets due to coupling with H-4, the fluorine atom, and a smaller long-range coupling to H-6.

-

-

Ethynyl Proton: The acetylenic proton is expected to appear as a sharp singlet in the range of 3.2-3.5 ppm. Its chemical shift is influenced by the magnetic anisotropy of the triple bond.

Caption: ¹H NMR assignments for this compound.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H NMR can be used. Due to the low natural abundance of ¹³C, a more concentrated sample (20-50 mg) may be required for faster acquisition.

-

Instrument Setup: The experiment is performed on the same NMR spectrometer as the ¹H NMR.

-

Data Acquisition:

-

A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon.

-

The spectral width is set to cover the expected range for carbon signals (typically 0-200 ppm).

-

A larger number of scans (e.g., 128 or more) is typically required compared to ¹H NMR.

-

-

Data Processing: Similar to ¹H NMR, the data is processed by Fourier transformation, phasing, and baseline correction. Chemical shifts are referenced to the deuterated solvent signal.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (in ¹H-coupled spectrum) | C-F Coupling Constant (J, Hz) |

| C-2 | ~160-165 | d | ¹J(C-F) ≈ 230-250 |

| C-3 | ~110-115 | dd | ²J(C-F) ≈ 35-40 |

| C-4 | ~140-145 | d | ³J(C-F) ≈ 10-15 |

| C-5 | ~120-125 | s | ⁴J(C-F) ≈ 3-5 |

| C-6 | ~150-155 | d | ³J(C-F) ≈ 5-10 |

| Ethynyl C-α | ~80-85 | d | |

| Ethynyl C-β | ~75-80 | s |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic Carbons (C-2, C-3, C-4, C-5, C-6):

-

C-2: This carbon is directly bonded to the highly electronegative fluorine atom and will experience a strong deshielding effect, appearing at a very low field. It will also exhibit a large one-bond coupling constant (¹J(C-F)).[5][6]

-

C-6: Being ortho to the nitrogen, this carbon will also be significantly deshielded.

-

C-4: This carbon is para to the fluorine and will be deshielded.

-

C-3 and C-5: These carbons will be at a higher field compared to the other aromatic carbons.

-

C-F Coupling: The fluorine atom will cause splitting of the carbon signals. The magnitude of the C-F coupling constant decreases with the number of bonds separating the carbon and fluorine atoms.[5][6]

-

-

Ethynyl Carbons: The two sp-hybridized carbons of the ethynyl group will resonate in the region of 70-90 ppm. The terminal ethynyl carbon (C-β) will typically be at a slightly higher field than the internal one (C-α).

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight and fragmentation pattern of a compound.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: For a volatile compound like this compound, direct infusion or gas chromatography-mass spectrometry (GC-MS) can be used.

-

Ionization: Electron Ionization (EI) is a common technique for small molecules. In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: An electron multiplier or other detector measures the abundance of each ion.

Predicted Mass Spectrometry Data

| m/z | Ion | Predicted Relative Abundance |

| 121 | [M]⁺• | High |

| 94 | [M - HCN]⁺• | Moderate |

| 92 | [M - C₂H]⁺ | Moderate |

| 75 | [C₅H₄F]⁺ | Low |

| 62 | [C₄H₂N]⁺ | Low |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak ([M]⁺•): The molecular ion peak is expected at an m/z of 121, corresponding to the molecular weight of this compound.[2]

-

Major Fragmentation Pathways:

-

Loss of HCN (m/z 94): A common fragmentation pathway for pyridine derivatives is the loss of hydrogen cyanide.

-

Loss of the Ethynyl Radical (m/z 92): Cleavage of the bond between the pyridine ring and the ethynyl group would result in a fragment at m/z 92.

-

Further fragmentation of the pyridine ring can lead to smaller charged species.

-

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

The spectroscopic techniques of ¹H NMR, ¹³C NMR, and Mass Spectrometry provide a powerful toolkit for the comprehensive characterization of this compound. By understanding the predicted spectral data and the underlying principles of these techniques, researchers can confidently verify the structure and purity of this important synthetic building block. The interplay of the electron-withdrawing fluorine atom and the versatile ethynyl group creates a unique spectroscopic fingerprint that is readily interpretable.

References

- 1. PubChemLite - this compound (C7H4FN) [pubchemlite.lcsb.uni.lu]

- 2. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. rsc.org [rsc.org]

- 5. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 6. acdlabs.com [acdlabs.com]

Foreword: The Emergence of a Privileged Scaffold in Medicinal Chemistry

An In-Depth Technical Guide to the Synthesis and Discovery of 5-Ethynyl-2-fluoropyridine

The pyridine ring, a foundational heterocyclic motif, is a ubiquitous feature in a vast array of pharmaceuticals and biologically active compounds. Its ability to engage in hydrogen bonding and other non-covalent interactions has cemented its status as a "privileged scaffold" in drug discovery. The strategic introduction of fluorine atoms and ethynyl groups into this core structure can dramatically modulate a molecule's physicochemical and pharmacokinetic properties, including metabolic stability, lipophilicity, and target-binding affinity. This compound, a molecule at the intersection of these key structural modifications, has emerged as a valuable building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive overview of the synthesis of this important compound, grounded in the principles of modern organic chemistry and tailored for researchers and professionals in drug development.

PART 1: The Synthetic Blueprint: A Retrosynthetic Analysis

While a singular, seminal publication detailing the "first" synthesis of this compound remains elusive in the chemical literature, its preparation logically follows a well-established and robust synthetic strategy: the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction provides a direct and efficient route to connect a terminal alkyne to an aryl or heteroaryl halide.

A retrosynthetic analysis of this compound points to two key precursors: a 5-halo-2-fluoropyridine and a suitable acetylene equivalent. The most common and practical approach involves the coupling of 5-bromo-2-fluoropyridine with a protected alkyne, such as trimethylsilylacetylene (TMSA). The trimethylsilyl group serves as a protecting group for the terminal alkyne, preventing self-coupling and other unwanted side reactions. This leads to a two-step synthetic sequence:

-

Sonogashira Cross-Coupling: Reaction of 5-bromo-2-fluoropyridine with trimethylsilylacetylene catalyzed by a palladium complex and a copper(I) co-catalyst.

-

Deprotection: Removal of the trimethylsilyl group to unveil the terminal alkyne.

This synthetic strategy is outlined in the workflow diagram below.

Caption: Synthetic pathway for this compound.

PART 2: The Core Synthesis: A Step-by-Step Protocol

The following protocol details a reliable and scalable method for the synthesis of this compound, based on analogous procedures reported in the literature for similar compounds.

Step 1: Sonogashira Cross-Coupling of 5-Bromo-2-fluoropyridine and Trimethylsilylacetylene

Reaction Principle: This reaction proceeds via a catalytic cycle involving palladium and copper. The palladium(0) catalyst undergoes oxidative addition to the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne to form a copper acetylide. Transmetalation of the acetylide to the palladium complex, followed by reductive elimination, yields the desired product and regenerates the palladium(0) catalyst.

Experimental Protocol:

-

Reagent Preparation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-fluoropyridine (1.0 eq), copper(I) iodide (0.05 eq), and tetrakis(triphenylphosphine)palladium(0) (0.03 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

-

Solvent and Reagent Addition: To the flask, add anhydrous tetrahydrofuran (THF) and triethylamine (Et3N) in a 2:1 ratio by volume. Stir the mixture at room temperature until all solids have dissolved.

-

Alkyne Addition: Add trimethylsilylacetylene (1.2 eq) dropwise to the reaction mixture via syringe.

-

Reaction Conditions: Stir the reaction mixture at room temperature for 16-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product, 2-fluoro-5-((trimethylsilyl)ethynyl)pyridine, can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Step 2: Deprotection of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine

Reaction Principle: The silicon-carbon bond of the trimethylsilyl group is readily cleaved under basic or fluoride-mediated conditions. A mild and effective method involves the use of potassium carbonate in methanol.[1]

Experimental Protocol:

-

Reaction Setup: Dissolve the purified 2-fluoro-5-((trimethylsilyl)ethynyl)pyridine (1.0 eq) in methanol in a round-bottom flask.

-

Base Addition: Add potassium carbonate (2.0 eq) to the solution and stir the mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is completely consumed (typically 1-2 hours).

-

Work-up: Remove the methanol under reduced pressure. Add water to the residue and extract the product with diethyl ether or ethyl acetate.

-

Final Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the final product, this compound. The product can be further purified by column chromatography if necessary.

PART 3: Physicochemical Properties and Characterization

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 853909-08-7 | [2][3][4] |

| Molecular Formula | C₇H₄FN | [2] |

| Molecular Weight | 121.11 g/mol | [2] |

| Appearance | Solid or liquid | |

| IUPAC Name | This compound | [2] |

| InChIKey | VOBVNAROKVDQSV-UHFFFAOYSA-N | [2] |

| SMILES | C#CC1=CN=C(C=C1)F | [2] |

Characterization Data:

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR spectroscopy will show characteristic signals for the acetylenic proton and the three aromatic protons on the pyridine ring. The coupling patterns and chemical shifts will be consistent with the assigned structure.

-

¹³C NMR spectroscopy will show seven distinct carbon signals, including those for the two sp-hybridized carbons of the alkyne and the five carbons of the fluoropyridine ring.

-

¹⁹F NMR spectroscopy will show a single resonance for the fluorine atom, with coupling to the adjacent protons.

-

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.

PART 4: Significance and Applications in Drug Discovery

The incorporation of a fluorine atom at the 2-position of the pyridine ring can significantly enhance metabolic stability by blocking a potential site of oxidation. The ethynyl group at the 5-position serves as a versatile synthetic handle for further functionalization. It can participate in a variety of chemical transformations, including:

-

Click Chemistry: The terminal alkyne can readily undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles, which are important pharmacophores.

-

Further Cross-Coupling Reactions: The ethynyl group can be used in subsequent Sonogashira or other cross-coupling reactions to introduce additional molecular complexity.

-

Hydrogenation: The alkyne can be selectively reduced to an alkene or alkane, providing access to a range of saturated and unsaturated derivatives.

These features make this compound a valuable building block for the synthesis of a diverse array of compounds with potential applications in various therapeutic areas, including oncology, infectious diseases, and neuroscience.

Conclusion

The synthesis of this compound, while not documented in a single "discovery" paper, is readily achievable through a robust and well-understood synthetic sequence centered around the Sonogashira cross-coupling reaction. This guide provides a detailed and practical framework for its preparation, empowering researchers to access this important building block for the development of next-generation therapeutics. The strategic combination of the fluoropyridine and ethynyl moieties in this single molecule underscores the power of rational molecular design in modern medicinal chemistry.

References

The Alkyne and the Halogen: A Technical Guide to the Chemical Properties and Reactivity of 5-Ethynyl-2-fluoropyridine

Introduction: A Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms and reactive functional groups into heterocyclic scaffolds is a cornerstone of innovation. Among these, 5-Ethynyl-2-fluoropyridine has emerged as a particularly valuable building block. Its unique bifunctional nature, possessing both a reactive terminal alkyne and a fluorine atom susceptible to nucleophilic aromatic substitution, offers a dual-pronged approach to molecular elaboration. This guide provides an in-depth exploration of the chemical properties and reactivity of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. The strategic manipulation of its two key reactive sites allows for the construction of complex molecular architectures with diverse applications, from potent kinase inhibitors to novel organic materials.[1][2]

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental to its effective utilization in synthesis.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₄FN | --INVALID-LINK-- |

| Molecular Weight | 121.11 g/mol | --INVALID-LINK-- |

| Appearance | Colorless to pale yellow liquid or solid | --INVALID-LINK-- |

| Boiling Point | 150.6 ± 25.0 °C (Predicted) | --INVALID-LINK-- |

| Solubility | Soluble in organic solvents | --INVALID-LINK-- |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the acetylenic proton and the three aromatic protons on the pyridine ring. The acetylenic proton will appear as a singlet, typically in the range of 3.0-3.5 ppm. The pyridine protons will exhibit characteristic coupling patterns (doublets and doublet of doublets) with chemical shifts influenced by the electron-withdrawing effects of the fluorine and ethynyl groups.

-

¹³C NMR: The carbon NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The two sp-hybridized carbons of the alkyne will resonate in the range of 70-90 ppm. The five sp²-hybridized carbons of the pyridine ring will appear in the aromatic region (110-160 ppm), with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant.[3][4]

Synthesis and Purification

The most common and efficient synthesis of this compound involves a Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is typically carried out between a halo-substituted pyridine and a terminal alkyne, catalyzed by palladium and copper complexes.[5][6]

A prevalent synthetic route starts from the commercially available 5-bromo-2-fluoropyridine. This is coupled with a protected alkyne, such as ethynyltrimethylsilane, to prevent self-coupling of the terminal alkyne. The subsequent deprotection of the silyl group under mild basic conditions affords the desired this compound.[7]

Experimental Protocol: Synthesis of this compound

-

Sonogashira Coupling:

-

To a solution of 5-bromo-2-fluoropyridine (1.0 eq) in a suitable solvent (e.g., THF or DMF) are added ethynyltrimethylsilane (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a copper(I) co-catalyst like CuI (0.1 eq).

-

A base, typically an amine such as triethylamine or diisopropylethylamine, is added to the reaction mixture.

-

The reaction is stirred under an inert atmosphere (e.g., nitrogen or argon) at room temperature or with gentle heating until completion, as monitored by TLC or GC-MS.

-

-

Deprotection:

-

Once the coupling reaction is complete, the reaction mixture is cooled to room temperature.

-

A mild base, such as potassium carbonate or potassium fluoride in methanol, is added to remove the trimethylsilyl protecting group.

-

The reaction is stirred until the deprotection is complete.

-

-

Work-up and Purification:

-

The reaction mixture is quenched with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is then purified by column chromatography on silica gel to yield pure this compound.[8][9]

-

Chemical Reactivity: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional moieties: the terminal alkyne and the 2-fluoro substituent. This allows for a stepwise and controlled functionalization of the molecule.

Reactions of the Ethynyl Group

The terminal alkyne is a versatile handle for a variety of chemical transformations, most notably carbon-carbon bond-forming reactions and cycloadditions.

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a C(sp)-C(sp²) bond between a terminal alkyne and an aryl or vinyl halide.[10][11] In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocol: Sonogashira Coupling with Aryl Iodides

-

To a solution of this compound (1.0 eq) and an aryl iodide (1.1 eq) in a suitable solvent (e.g., DMF/amine mixture) are added a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a copper(I) co-catalyst (e.g., CuI, 0.1 eq).

-

The reaction mixture is degassed and stirred under an inert atmosphere at room temperature or elevated temperatures until the starting materials are consumed.

-

Upon completion, the reaction is worked up by quenching with water, extracting with an organic solvent, and purifying by column chromatography.[6][12]

The terminal alkyne of this compound is an excellent substrate for the Huisgen 1,3-dipolar cycloaddition with azides, a reaction that has been popularized as a prime example of "click chemistry."[13][14] This reaction provides a highly efficient and regioselective route to 1,2,3-triazoles. The regioselectivity can be controlled by the choice of catalyst.

-

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction, typically catalyzed by a copper(I) species, selectively yields the 1,4-disubstituted triazole isomer.[15][16][]

-

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): In contrast, ruthenium catalysts, such as [Cp*RuCl], promote the formation of the 1,5-disubstituted triazole isomer.[1][18][19][20][21]

Experimental Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

-

To a solution of this compound (1.0 eq) and an organic azide (1.0 eq) in a suitable solvent system (e.g., t-BuOH/H₂O) is added a solution of copper(II) sulfate pentahydrate (0.1 eq) and sodium ascorbate (0.2 eq).

-

The reaction mixture is stirred at room temperature until completion.

-

The product is isolated by filtration or extraction and can often be used without further purification.

Reactions of the 2-Fluoro Substituent

The fluorine atom at the 2-position of the pyridine ring is activated towards nucleophilic aromatic substitution (SₙAr) by the electron-withdrawing nature of the pyridine nitrogen. This allows for the introduction of a variety of nucleophiles at this position.[22][23]

The SₙAr reaction of 2-fluoropyridines is a well-established transformation. The high electronegativity of fluorine makes it an excellent leaving group in this context. A wide range of nucleophiles, including amines, alcohols, and thiols, can be employed to displace the fluoride ion.[24][25][26]

General Causality behind Experimental Choices:

-

Solvent: Polar aprotic solvents such as DMF, DMSO, or NMP are typically used to facilitate the formation of the Meisenheimer intermediate.

-

Base: A base is often required to deprotonate the nucleophile, increasing its nucleophilicity. Common bases include potassium carbonate, sodium hydride, or organic amines.

-

Temperature: The reaction temperature can be varied to control the rate of reaction. While some reactions proceed at room temperature, others may require heating to achieve a reasonable rate.

Experimental Protocol: SₙAr with Amines

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent (e.g., DMSO) is added an amine (1.2 eq) and a base (e.g., K₂CO₃, 2.0 eq).

-

The reaction mixture is heated to a temperature between 80-120 °C and stirred until the starting material is consumed.

-

The reaction is cooled, quenched with water, and the product is extracted with an organic solvent.

-

Purification is typically achieved by column chromatography.[27][28]

Applications in Drug Discovery and Materials Science

The unique structural features of this compound make it a highly sought-after building block in both drug discovery and materials science.

Medicinal Chemistry

The fluorinated pyridine scaffold is a common motif in many biologically active compounds. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability.[29][30] The ethynyl group serves as a versatile linker to introduce various pharmacophores.

-

Kinase Inhibitors: The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The ethynyl group can be used to append larger aromatic systems that occupy the hydrophobic pocket of the kinase active site. The 2-fluoro substituent can be displaced by amines to further modulate the inhibitor's properties.[31][32]

-

Antiviral Agents: The pyrimidine and pyridine scaffolds are present in many antiviral nucleoside and non-nucleoside inhibitors. The ability to functionalize both the 2- and 5-positions of the pyridine ring allows for the rapid generation of compound libraries for antiviral screening.[33][34][35][36][37]

Materials Science

The rigid, linear nature of the ethynyl-pyridine linkage makes this scaffold attractive for the construction of novel organic materials with interesting photophysical and electronic properties.

-

Organic Light-Emitting Diodes (OLEDs): Pyridine-based luminogens are of interest for their potential use in OLEDs. The extended π-conjugation that can be achieved through Sonogashira coupling can lead to materials with tunable emission properties.[38]

-

Polymers and Networks: The bifunctional nature of this compound allows for its use as a monomer in the synthesis of novel polymers and porous networks. The reactivity of both the alkyne and the fluoro group can be exploited to create cross-linked materials with high thermal stability and specific functionalities.[2]

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex organic molecules. Its orthogonal reactivity, with a readily functionalizable terminal alkyne and an activated fluoro group for nucleophilic substitution, provides a robust platform for molecular diversification. The insights and protocols provided in this guide are intended to empower researchers to harness the full potential of this valuable heterocyclic scaffold in their synthetic endeavors, from the development of next-generation therapeutics to the creation of advanced functional materials.

References

- 1. Ruthenium-catalyzed azide-alkyne cycloaddition: scope and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 9. CN102898358A - Preparation method of fluoropyridine compounds - Google Patents [patents.google.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. rsc.org [rsc.org]

- 13. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]

- 14. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(I) acetylides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Copper-Catalyzed Alkyne-Azide Cycloaddition on the Solid Phase for the Preparation of Fully Click-Modified Nucleic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. scispace.com [scispace.com]

- 18. Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Perfluoropyridine: Discovery, Chemistry, and Applications in Polymers and Material Science - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Mechanochemical Nucleophilic Substitution of Alcohols via Isouronium Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Substitution of alcohols by N-nucleophiles via transition metal-catalyzed dehydrogenation - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 27. rsc.org [rsc.org]

- 28. researchgate.net [researchgate.net]

- 29. uh-ir.tdl.org [uh-ir.tdl.org]

- 30. researchgate.net [researchgate.net]

- 31. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 32. mdpi.com [mdpi.com]

- 33. Synthesis and antiviral activity of the carbocyclic analogues of 5-ethyl-2'-deoxyuridine and of 5-ethynyl-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. mdpi.com [mdpi.com]

- 35. purdue.edu [purdue.edu]

- 36. researchgate.net [researchgate.net]

- 37. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 38. beilstein-journals.org [beilstein-journals.org]

Electronic properties of 5-Ethynyl-2-fluoropyridine

An In-depth Technical Guide to the Electronic Properties of 5-Ethynyl-2-fluoropyridine

Abstract

This compound is a heterocyclic building block of significant interest in medicinal chemistry and materials science. Its unique electronic architecture, governed by the interplay between the electron-withdrawing fluorine atom, the π-donating/accepting ethynyl group, and the inherent aromaticity of the pyridine ring, imparts a distinct reactivity and functionality profile. This guide provides a comprehensive analysis of the electronic properties of this compound, detailing its molecular orbital landscape, electrostatic potential, and spectroscopic signatures. We bridge theoretical calculations with practical experimental protocols, offering field-proven insights for researchers aiming to leverage this molecule in novel applications, from targeted drug design to the synthesis of advanced organic materials.

Introduction: A Molecule of Strategic Importance

The pyridine scaffold is a cornerstone of pharmaceutical development, present in a multitude of approved drugs due to its ability to engage in hydrogen bonding and favorable pharmacokinetic properties. The strategic functionalization of this core ring system is a key tactic in modern drug discovery. This compound emerges as a particularly valuable intermediate, combining three critical functional motifs:

-

The Pyridine Ring: An electron-deficient aromatic heterocycle, its nitrogen atom acts as a hydrogen bond acceptor and a coordination site.

-

The Fluorine Substituent: Positioned at the C-2 position, the highly electronegative fluorine atom profoundly modulates the molecule's electronic properties through a strong inductive effect. This can enhance metabolic stability, binding affinity, and lipophilicity—critical parameters in drug design.

-

The Ethynyl Group: This terminal alkyne at the C-5 position is a versatile functional handle. It is crucial for forming carbon-carbon bonds via reactions like Sonogashira coupling and is a key participant in bioorthogonal "click" chemistry.

The confluence of these groups creates a molecule with a finely tuned electronic profile, making it a powerful building block for creating complex molecular architectures with tailored biological or material properties.

The Electronic Landscape: An Interplay of Forces

The electronic character of this compound is not merely a sum of its parts but a result of the complex interplay between inductive and resonance effects.

The fluorine atom at the C-2 position exerts a powerful electron-withdrawing inductive effect (-I), polarizing the C-F bond and decreasing electron density throughout the sigma framework of the pyridine ring. This effect makes the pyridine ring more electron-deficient than the parent compound. The nitrogen atom also contributes to this electron deficiency. Concurrently, the ethynyl group can act as a weak π-acceptor, further influencing the electron distribution within the conjugated system.

This electronic tug-of-war is critical. For instance, the fluorination of a pyridine ring can dramatically alter its binding properties, in some cases creating an electron-deficient π-hole above the ring, which can engage in non-covalent interactions that are otherwise absent.

A Technical Guide to the Solubility and Stability of 5-Ethynyl-2-fluoropyridine

This in-depth technical guide provides a comprehensive overview of the solubility and stability of 5-Ethynyl-2-fluoropyridine, a key building block in medicinal chemistry and drug development.[1] This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering both theoretical insights and practical methodologies for handling and characterizing this compound.

Introduction: The Significance of this compound

This compound is a substituted pyridine derivative featuring a reactive ethynyl group and an electron-withdrawing fluorine atom.[1] This unique combination of functional groups makes it a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of novel therapeutics.[1][2] The ethynyl moiety allows for its participation in a variety of coupling reactions, such as the Sonogashira coupling, and click chemistry reactions, enabling the construction of diverse molecular scaffolds.[3] The fluorine atom can significantly influence the compound's physicochemical properties, including its metabolic stability, binding affinity to biological targets, and membrane permeability.[4] A thorough understanding of its solubility and stability is therefore paramount for its effective use in drug discovery and development pipelines.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for predicting its behavior in various experimental and physiological environments.

| Property | Value | Source |

| Molecular Formula | C₇H₄FN | [5] |

| Molecular Weight | 121.11 g/mol | [5] |

| Appearance | Colorless to pale yellow liquid or solid | [1] |

| LogP | 1.202 (Computed) | [3] |

| Topological Polar Surface Area (TPSA) | 12.89 Ų | [3] |

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical determinant of its bioavailability and formulation feasibility. While specific quantitative solubility data for this compound in a wide range of solvents is not extensively published, general observations indicate its solubility in common organic solvents.[1]

General Solubility

This compound is generally expected to be soluble in a range of organic solvents due to its relatively low molecular weight and the presence of the aromatic pyridine ring.

Expected High Solubility:

-

Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF)

-

Chlorinated Solvents: Dichloromethane (DCM), Chloroform

-

Alcohols: Methanol (MeOH), Ethanol (EtOH)

Expected Lower Solubility:

-

Non-polar Solvents: Hexanes, Toluene

-

Aqueous Solutions: Solubility in water is expected to be limited due to the hydrophobic nature of the ethynyl and pyridine moieties.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

To obtain quantitative solubility data, the shake-flask method is a reliable and widely accepted technique.

Objective: To determine the equilibrium solubility of this compound in a selection of relevant solvents at a controlled temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, DMSO, Methanol, Acetonitrile)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)[6]

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in separate vials. The excess solid should be clearly visible.

-

-

Equilibration:

-

Tightly cap the vials and place them on an orbital shaker.

-

Equilibrate the samples at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Centrifuge the vials at a high speed to further separate the undissolved solid.

-

-

Sample Analysis:

-

Carefully withdraw an aliquot of the supernatant from each vial, ensuring no solid particles are transferred.

-

Dilute the aliquot with a suitable solvent (e.g., the mobile phase for HPLC analysis) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted samples using a validated HPLC method.[6]

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent by multiplying the measured concentration by the dilution factor.

-

Data Presentation:

The results should be presented in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) |

| Water | 25 | ||

| PBS (pH 7.4) | 37 | ||

| Methanol | 25 | ||

| Acetonitrile | 25 | ||

| DMSO | 25 |

Workflow for Solubility Determination:

Caption: Shake-flask method for solubility determination.

Chemical Stability Profile

Potential Degradation Pathways

Based on the structure of this compound, several potential degradation pathways can be anticipated under stress conditions.[7]

-

Hydrolysis: The 2-fluoro substituent on the pyridine ring is susceptible to nucleophilic aromatic substitution, particularly under acidic or basic conditions.[2][7] Hydrolysis would lead to the formation of 5-ethynyl-2-hydroxypyridine. The rate of hydrolysis is expected to be pH-dependent.[8][9][10][11]

-

Oxidation: The electron-rich pyridine ring and the ethynyl group are potential sites for oxidation.[7] This could result in the formation of N-oxides or cleavage of the ethynyl group.

-

Photodegradation: Aromatic compounds, especially those with unsaturated functional groups, can be susceptible to degradation upon exposure to light, particularly UV radiation.[7] Photochemical reactions could lead to polymerization or rearrangement products.

-

Polymerization: The terminal alkyne of the ethynyl group can undergo polymerization, especially in the presence of certain metals or under conditions of heat and light.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products and developing stability-indicating analytical methods.[12] These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing.

Objective: To investigate the degradation of this compound under various stress conditions and to identify the major degradation products.

Stress Conditions:

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[7]

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.[7]

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.[7]

-

Thermal Degradation: Solid compound heated at 80°C for 48 hours.

-

Photodegradation: The compound is exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[12][13]

Methodology:

-

Sample Preparation:

-

Prepare solutions of this compound in the respective stress media. For thermal degradation, use the solid compound.

-

-

Stress Application:

-

Expose the samples to the specified stress conditions for the designated time.

-

-

Sample Analysis:

-

At appropriate time points, withdraw aliquots of the stressed samples.

-

Neutralize the acidic and basic samples before analysis.

-

Analyze the samples by a suitable stability-indicating method, such as HPLC with a photodiode array (PDA) detector or LC-MS, to separate and identify the parent compound and any degradation products.

-

-

Data Interpretation:

-

Determine the percentage of degradation of this compound under each stress condition.

-

Characterize the major degradation products using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Workflow for Forced Degradation Studies:

Caption: Forced degradation study workflow.

Quantification and Analysis

Accurate and reliable analytical methods are essential for the quantification of this compound and its potential impurities or degradants. High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for this purpose.[6]

Recommended HPLC Method Parameters (Starting Point)

The following parameters can serve as a starting point for developing a robust HPLC method for the analysis of this compound. Optimization will be necessary based on the specific application and instrumentation.

| Parameter | Recommended Condition |

| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 10-90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 260 nm (or as determined by UV scan) |

| Injection Volume | 10 µL |

Method Validation

Any analytical method used for quantitative purposes must be validated according to the International Council for Harmonisation (ICH) guidelines.[6] Key validation parameters include:

-

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

-

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

-

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

-

Accuracy: The closeness of the test results obtained by the method to the true value.

-

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

-

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

-

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

-

Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Handling and Storage

Proper handling and storage are crucial to maintain the integrity and purity of this compound.

-

Storage: It is recommended to store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and incompatible materials such as strong oxidizing agents.[3][14] For long-term storage, refrigeration or freezing (-20 °C) is advisable.[15]

-

Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14] Handle in a well-ventilated area or under a fume hood.[15] Avoid inhalation of dust or vapors and contact with skin and eyes.[14]

Conclusion

This compound is a versatile building block with significant potential in drug discovery. A thorough understanding of its solubility and stability is essential for its effective application. This guide provides a framework for the systematic evaluation of these critical properties. While specific experimental data for this compound is limited in the public domain, the methodologies and principles outlined here, based on established practices for similar molecules, will enable researchers to generate the necessary data to support their research and development activities. The provided protocols for solubility determination and forced degradation studies offer a robust starting point for the comprehensive characterization of this compound.

References

- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 2. ossila.com [ossila.com]

- 3. chemscene.com [chemscene.com]

- 4. Fluorine position-dependent ionization dynamics and structural distortion in 2,3-difluoropyridine: a VUV-MATI and theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 5. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Stability of 5-fluoro-2'-deoxycytidine and tetrahydrouridine in combination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stability of 5-Fluoro-2′-deoxycytidine and Tetrahydrouridine in Combination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. database.ich.org [database.ich.org]

- 13. Photostability | SGS [sgs.com]

- 14. fishersci.com [fishersci.com]

- 15. carlroth.com [carlroth.com]

An In-depth Technical Guide to Quantum Chemical Calculations for 5-Ethynyl-2-fluoropyridine

Abstract

5-Ethynyl-2-fluoropyridine is a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science due to its unique electronic properties and reactivity conferred by the pyridine ring, fluorine atom, and ethynyl group.[1][2] A profound understanding of its molecular structure, spectroscopic characteristics, and reactivity profile is paramount for its application in novel drug design and functional materials development. This technical guide provides a comprehensive framework for employing quantum chemical calculations to elucidate the physicochemical properties of this compound. We will delve into the theoretical underpinnings and practical application of Density Functional Theory (DFT) for geometry optimization, vibrational frequency analysis, Nuclear Magnetic Resonance (NMR) chemical shift prediction, and the simulation of electronic spectra (UV-Vis). This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and actionable protocols for the computational investigation of this and similar molecular systems.

Introduction: The Significance of this compound

Pyridine and its derivatives are cornerstone structures in a vast array of pharmaceuticals, agrochemicals, and functional materials.[3] The introduction of a fluorine atom and an ethynyl group onto the pyridine scaffold, as in this compound, dramatically influences its electronic distribution, steric profile, and potential for intermolecular interactions. The electron-withdrawing nature of the fluorine atom and the π-system of the ethynyl group modulate the electron density of the pyridine ring, impacting its reactivity and binding affinities.[4]

Quantum chemical calculations offer a powerful, non-experimental avenue to explore the molecular landscape of such compounds.[5] By solving the Schrödinger equation, or approximations thereof, we can predict a molecule's geometry, stability, and a wide range of spectroscopic properties with remarkable accuracy.[6] This in silico approach not only complements experimental data but also provides insights that are often difficult or impossible to obtain through empirical methods alone, thereby accelerating the discovery and design process.

Theoretical Background: The Power of Density Functional Theory

At the heart of modern computational chemistry lies Density Functional Theory (DFT), a method that has revolutionized our ability to model molecular systems.[6] Unlike wave-function-based methods, DFT is founded on the principle that the ground-state energy and all other ground-state properties of a molecule can be determined from its electron density, a function of only three spatial coordinates. This conceptual simplification leads to a highly favorable balance of computational cost and accuracy, making it the workhorse for calculations on medium to large-sized molecules.

The choice of the exchange-correlation functional and the basis set are critical decisions in any DFT calculation.[3] Functionals, such as the widely used B3LYP, approximate the complex exchange and correlation energies of the electrons.[7][8] Basis sets, like the Pople-style 6-31G(d) or the Dunning-style correlation-consistent basis sets, are sets of mathematical functions used to construct the molecular orbitals. The selection of an appropriate functional and basis set is crucial for obtaining reliable and experimentally relevant results.

Computational Methodology: A Step-by-Step Protocol

The following protocol outlines a robust workflow for the quantum chemical investigation of this compound using DFT.

Molecular Structure Input and Optimization

-

Initial Structure Generation : The initial 3D coordinates of this compound can be generated using molecular building software or retrieved from chemical databases like PubChem.[2]

-

Geometry Optimization : A geometry optimization calculation is performed to find the lowest energy conformation of the molecule. This is a crucial step as all subsequent property calculations depend on an accurate molecular geometry.

-

Method : B3LYP

-

Basis Set : 6-311+G(d,p)

-

Rationale : The B3LYP functional provides a good balance of accuracy and computational efficiency for organic molecules.[9] The 6-311+G(d,p) basis set includes diffuse functions (+) to describe lone pairs and anions, and polarization functions (d,p) to allow for anisotropy in the electron distribution, leading to more accurate geometries.

-

Vibrational Frequency Analysis

-

Frequency Calculation : Following a successful geometry optimization, a frequency calculation is performed at the same level of theory.

-

Verification of Minimum Energy Structure : The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface.

-

Prediction of IR and Raman Spectra : The calculated vibrational frequencies and their corresponding intensities can be used to simulate the infrared (IR) and Raman spectra of the molecule. This allows for direct comparison with experimental spectra and aids in the assignment of vibrational modes.[10][11]

NMR Chemical Shift Prediction

-

GIAO Method : The Gauge-Independent Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors.

-

Calculation Protocol :

-

Method : B3LYP

-

Basis Set : 6-311+G(2d,p)

-

Rationale : Larger basis sets are generally required for accurate NMR predictions.

-

-

Referencing : The calculated isotropic shielding values (σ) are converted to chemical shifts (δ) using a reference compound, typically tetramethylsilane (TMS), calculated at the same level of theory: δ = σ_ref - σ_calc.[12][13]

Electronic Properties and UV-Vis Spectra Simulation

-

TD-DFT Calculation : Time-Dependent Density Functional Theory (TD-DFT) is employed to calculate the electronic excitation energies and oscillator strengths, which are used to simulate the UV-Vis absorption spectrum.[14]

-

Calculation Protocol :

-

Method : B3LYP

-

Basis Set : 6-311+G(d,p)

-

-

Analysis of Molecular Orbitals : The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic transitions. The energy gap between the HOMO and LUMO provides an indication of the molecule's reactivity and the energy of its lowest-energy electronic transition.[15]

Visualizing the Computational Workflow

Caption: A schematic overview of the computational workflow for the quantum chemical analysis of this compound.

Expected Results and Data Interpretation

Optimized Molecular Geometry

The geometry optimization will yield the equilibrium structure of this compound in the gas phase. Key structural parameters to analyze include:

-

Bond Lengths : C-F, C-N, C-C, and C≡C bond lengths.

-

Bond Angles : Angles within the pyridine ring and involving the substituents.

-

Dihedral Angles : To assess the planarity of the molecule.

These calculated parameters can be compared with available crystallographic data for validation.

Table 1: Predicted Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311+G(d,p)) |

|---|---|---|

| Bond Length | C2-F | Value Å |

| C5-C7 | Value Å | |

| C7≡C8 | Value Å | |

| N1-C2 | Value Å | |

| N1-C6 | Value Å | |

| Bond Angle | F-C2-N1 | Value ° |

| C4-C5-C7 | Value ° |

| | C5-C7-C8 | Value ° |

(Note: Placeholder "Value" should be replaced with actual calculation results.)

Vibrational Spectra

The calculated vibrational frequencies will correspond to the normal modes of vibration of the molecule. Key vibrational modes to identify include:

-

C-H stretching (aromatic and acetylenic)

-

C≡C stretching

-

C-F stretching

-

Pyridine ring breathing and deformation modes

The simulated IR and Raman spectra can be directly compared with experimental data to confirm the structure and aid in spectral assignment.[16]

Table 2: Selected Calculated Vibrational Frequencies

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Intensity (km/mol) | Raman Activity (Å⁴/amu) |

|---|---|---|---|

| C≡C stretch | Value | Value | Value |

| C-F stretch | Value | Value | Value |

| Ring breathing | Value | Value | Value |

(Note: Placeholder "Value" should be replaced with actual calculation results.)

NMR Spectra

The calculated chemical shifts for ¹H, ¹³C, and ¹⁹F nuclei will provide a detailed picture of the electronic environment around each atom.[17][18] These predictions are invaluable for interpreting experimental NMR spectra, especially for complex molecules where signal assignment can be challenging.

Table 3: Predicted NMR Chemical Shifts (ppm) Referenced to TMS

| Nucleus | Atom Position | Calculated Chemical Shift (δ) |

|---|---|---|

| ¹H | H3 | Value |

| H4 | Value | |

| H6 | Value | |

| H8 | Value | |

| ¹³C | C2 | Value |

| C3 | Value | |

| C4 | Value | |

| C5 | Value | |

| C6 | Value | |

| C7 | Value |

| | C8 | Value |

(Note: Placeholder "Value" should be replaced with actual calculation results.)

Electronic Properties and UV-Vis Spectrum

The TD-DFT calculations will provide the energies and characteristics of the electronic transitions.

Caption: A simplified diagram illustrating the HOMO-LUMO transition, which is fundamental to the UV-Vis spectrum.

The simulated UV-Vis spectrum will show absorption bands corresponding to these transitions. Analysis of the molecular orbitals involved in the main transitions (e.g., HOMO to LUMO) reveals the nature of the electronic excitation (e.g., π → π*).[19][20]

Table 4: Predicted Electronic Transitions

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|

| S₀ → S₁ | Value | Value | HOMO → LUMO (X%) |

| S₀ → S₂ | Value | Value | HOMO-1 → LUMO (Y%) |

(Note: Placeholder "Value" should be replaced with actual calculation results.)

Conclusion

Quantum chemical calculations, particularly those based on Density Functional Theory, provide a robust and insightful toolkit for the comprehensive characterization of this compound. By following the protocols outlined in this guide, researchers can obtain accurate predictions of its geometry, vibrational and electronic spectra, and NMR properties. This computational data, when integrated with experimental findings, will facilitate a deeper understanding of its structure-property relationships and guide the rational design of new molecules for applications in drug discovery and materials science.

References

- 1. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 2. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 6. benchchem.com [benchchem.com]

- 7. ijert.org [ijert.org]

- 8. m.youtube.com [m.youtube.com]

- 9. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Improved Quantum Chemical NMR Chemical Shift Prediction of Metabolites in Aqueous Solution Toward the Validation of Unknowns - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 16. researchgate.net [researchgate.net]

- 17. Using quantum chemistry to estimate chemical shifts in biomolecules - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. youtube.com [youtube.com]

- 20. m.youtube.com [m.youtube.com]

Exploring the chemical space of 5-Ethynyl-2-fluoropyridine analogs

An In-Depth Technical Guide: Exploring the Chemical Space of 5-Ethynyl-2-fluoropyridine Analogs: A Guide for Synthetic and Medicinal Chemists

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry.[1][2] The this compound core represents a particularly valuable building block, combining the advantageous electronic properties of a fluorinated pyridine ring with the versatile reactivity of a terminal alkyne. This guide provides a comprehensive overview of the synthetic strategies used to explore the chemical space of its analogs, focusing on robust and widely applicable methodologies. We will delve into the causality behind experimental choices, provide detailed protocols for key reactions, and discuss the potential applications of the resulting compound libraries in drug discovery and chemical biology.

Introduction: The Strategic Value of the this compound Scaffold

The pyridine ring is a privileged structure in drug development, present in numerous approved pharmaceuticals.[1] Its functionalization with a fluorine atom can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity for its biological target.[2][3] The fluorine atom at the 2-position of the pyridine ring acts as a powerful electron-withdrawing group, modulating the pKa of the pyridine nitrogen and influencing drug-receptor interactions.[1]

The ethynyl group at the 5-position serves as a versatile and reactive handle.[4] Its linear geometry and sp-hybridized carbons allow for the directional extension of the molecule, while its rich chemistry provides access to a vast array of derivatives. This combination of a fluorinated aromatic core and a reactive alkyne makes this compound (IUPAC Name: this compound) an exceptional starting point for generating diverse molecular architectures.[5][6]

This guide outlines the primary synthetic pathways to leverage the reactivity of this scaffold, enabling researchers to systematically explore its chemical space.

Caption: General workflow for exploring the chemical space of this compound.

Core Synthetic Methodologies

The terminal alkyne is the primary site of reactivity. The two most powerful and widely used transformations for its functionalization are the Sonogashira cross-coupling reaction and the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry."

Sonogashira Cross-Coupling: Forging C(sp)-C(sp²) Bonds

The Sonogashira reaction is a robust method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[7] It is exceptionally useful in drug discovery for synthesizing complex molecules under mild conditions, tolerating a wide range of functional groups.[8][9] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a mild base.[7]

Causality Behind the Method: The choice of the Sonogashira coupling is dictated by its efficiency and functional group tolerance. The palladium catalyst facilitates the oxidative addition of the aryl halide, while the copper co-catalyst activates the terminal alkyne, enabling the key transmetalation step. This dual catalytic system allows the reaction to proceed at or near room temperature, preserving sensitive functional groups elsewhere in the molecule.[7][10]

Caption: The interconnected catalytic cycles of the Sonogashira cross-coupling reaction.

Experimental Protocol: General Procedure for Sonogashira Coupling

-

Preparation: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl/heteroaryl halide (1.0 equiv), this compound (1.1 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and copper(I) iodide (CuI, 0.1 equiv).

-

Solvent Addition: Add degassed solvent, typically a mixture of an amine base like triethylamine (Et₃N) and a co-solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF). A common ratio is 2:1 THF/Et₃N.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is often complete within 2-16 hours.[10]

-

Workup: Once the starting material is consumed, dilute the reaction mixture with a solvent like ethyl acetate and filter it through a pad of celite to remove catalyst residues.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

[3+2] Azide-Alkyne Cycloaddition (Click Chemistry)

The Huisgen [3+2] cycloaddition between an azide and a terminal alkyne to form a 1,2,3-triazole is a cornerstone of "click chemistry".[11] The copper(I)-catalyzed version (CuAAC) is exceptionally efficient, proceeds under mild, often aqueous conditions, and is bioorthogonal, meaning its components do not react with biological functional groups.[11] This makes it an ideal strategy for creating complex molecules, including bioconjugates and potential drug candidates.[12]

Causality Behind the Method: The choice of CuAAC is driven by its reliability, high yield, and stereospecificity, producing only the 1,4-disubstituted triazole isomer. The reaction's bioorthogonality is critical when synthesizing biochemical probes or labeling biological systems, as demonstrated by the widespread use of the structurally similar 5-ethynyl-2'-deoxyuridine (EdU) for tracking DNA synthesis.[11][13] The triazole ring formed is not just a linker; it is a stable, aromatic heterocycle that can participate in hydrogen bonding and dipole interactions, often contributing favorably to the biological activity of the final compound.

Caption: Schematic of the Copper(I)-Catalyzed Azide-Alkyne [3+2] Cycloaddition (CuAAC).

Experimental Protocol: General Procedure for CuAAC Reaction

-

Preparation: In a vial, dissolve this compound (1.0 equiv) and the desired organic azide (1.0 equiv) in a suitable solvent system, such as a 1:1 mixture of t-butanol and water.

-

Catalyst Addition: Add sodium ascorbate (0.2 equiv) from a freshly prepared aqueous solution, followed by copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 equiv). The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically rapid, often complete within 1-4 hours. Monitor progress by TLC or LC-MS.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The resulting crude product can be purified by silica gel chromatography or recrystallization to afford the pure triazole analog.

Data Presentation: Exploring Structure-Activity Relationships (SAR)

Systematic modification of the this compound core using the described methodologies allows for the construction of compound libraries for SAR studies. The following table provides an illustrative example of how data for a series of analogs targeting a hypothetical kinase could be presented.

| Compound ID | Modification Strategy | R-Group (from R-X or R-N₃) | Molecular Weight | Kinase Inhibition (IC₅₀, nM) |

| CORE-001 | - | - | 121.11 | >10,000 |

| SON-001 | Sonogashira | Phenyl | 197.21 | 850 |

| SON-002 | Sonogashira | 4-Methoxyphenyl | 227.24 | 425 |

| SON-003 | Sonogashira | 3-Aminophenyl | 212.23 | 150 |

| CLK-001 | Click Chemistry | Benzyl | 254.26 | 1200 |

| CLK-002 | Click Chemistry | 2-Hydroxyethyl | 208.19 | 950 |

| CLK-003 | Click Chemistry | Carboxymethyl | 222.18 | 730 |

This data is illustrative and for demonstration purposes only.

Conclusion and Future Outlook

The this compound scaffold is a powerful platform for the discovery of novel chemical entities. Its inherent properties, derived from the fluorinated pyridine ring, combined with the synthetic versatility of the ethynyl group, provide unparalleled access to a diverse and functionally rich chemical space. The Sonogashira coupling and azide-alkyne cycloaddition are primary, field-proven methods for elaborating this core, enabling the rapid generation of analogs for evaluation in drug discovery, chemical biology, and materials science. As synthetic methodologies continue to advance, the potential to create even more complex and potent molecules from this valuable starting material will undoubtedly expand, solidifying its role as a key building block in modern chemistry.

References

- 1. nbinno.com [nbinno.com]

- 2. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. CAS 884494-34-2: 2-Ethynyl-5-fluoropyridine | CymitQuimica [cymitquimica.com]

- 5. This compound | C7H4FN | CID 46835711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C7H4FN) [pubchemlite.lcsb.uni.lu]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. jk-sci.com [jk-sci.com]

- 10. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 11. salic.med.harvard.edu [salic.med.harvard.edu]

- 12. researchgate.net [researchgate.net]

- 13. documents.thermofisher.com [documents.thermofisher.com]

Methodological & Application

Application Note: Sonogashira Coupling Protocol using 5-Ethynyl-2-fluoropyridine

For: Researchers, scientists, and drug development professionals.

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1][2] This reaction, catalyzed by palladium and a copper(I) co-catalyst, has found widespread application in the synthesis of pharmaceuticals, natural products, and organic materials due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][3] This application note provides a detailed protocol for the Sonogashira coupling of 5-Ethynyl-2-fluoropyridine with an aryl halide. The presence of the fluoropyridine moiety is of particular interest in medicinal chemistry, as the fluorine atom can significantly influence the compound's metabolic stability, binding affinity, and pharmacokinetic properties.

Mechanistic Overview: The Role of Catalysts and Base

The Sonogashira coupling proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]

-

Palladium Cycle: The cycle begins with the oxidative addition of the aryl halide to a Pd(0) species, forming a Pd(II) complex. This is often the rate-limiting step of the reaction.[1][4]

-

Copper Cycle: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide intermediate. The base is crucial for deprotonating the alkyne and neutralizing the hydrogen halide byproduct formed during the reaction.[5]

-